Coenzyme Q6

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Coenzyme Q6 is synthesized through a series of enzymatic reactions. The enzyme Coq6 is responsible for the hydroxylation of the benzene ring of coenzyme Q precursors at position C5. This process involves the use of flavin adenine dinucleotide (FAD) as a cofactor . The synthetic route includes the hydroxylation of 3-hexaprenyl-4-hydroxybenzoic acid to 3-hexaprenyl-4,5-dihydroxybenzoic acid .

Industrial Production Methods

Industrial production of this compound involves the fermentation of yeast or bacteria, followed by extraction and purification processes. The production process is optimized to ensure high yield and purity of the compound .

化学反応の分析

Types of Reactions

Coenzyme Q6 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is the hydroxylation of the benzene ring, which is catalyzed by the enzyme Coq6 .

Common Reagents and Conditions

The hydroxylation reaction requires FAD as a cofactor and NADPH as an electron donor. The reaction conditions typically involve an aerobic environment and the presence of ferredoxin and ferredoxin reductase systems .

Major Products Formed

The major product formed from the hydroxylation reaction is 3-hexaprenyl-4,5-dihydroxybenzoic acid .

科学的研究の応用

Biochemical Role in Cellular Metabolism

CoQ6 plays a crucial role in mitochondrial function by facilitating electron transfer within the respiratory chain. Recent studies have demonstrated that CoQ6 is essential for maintaining redox balance and energy production in cells. For instance, research indicates that CoQ6 can be reduced by specific enzymes, enhancing its ability to participate in electron transport processes. This property is vital for cellular respiration and ATP synthesis, which are fundamental for cellular metabolism and energy homeostasis .

Genetic Variants and Disease Susceptibility

Recent genetic studies have identified variants in the COQ6 gene that correlate with increased susceptibility to diseases. A notable example is found in a cohort from Papua New Guinea, where a single-nucleotide variant in COQ6 was linked to higher morbidity from acute lower respiratory tract infections caused by Streptococcus pneumoniae. This finding underscores the importance of CoQ6 in immune response and metabolic remodeling during infections . The study demonstrated that mice with this variant exhibited increased mortality following pneumococcal infection, suggesting a critical role for CoQ6 in host defense mechanisms.

Cardiovascular Health

CoQ6 has shown promise in cardiovascular applications, particularly in conditions such as heart failure. Its supplementation has been associated with improved myocardial function and reduced oxidative stress, which are crucial for heart health. Studies indicate that patients with heart failure often exhibit decreased levels of coenzyme Q10 (a related compound), leading to significant improvements when supplemented .

Neurodegenerative Disorders

Research has also explored the potential of CoQ6 in treating neurodegenerative diseases. Its antioxidant properties may help mitigate oxidative damage associated with conditions like Alzheimer's and Parkinson's disease. For instance, animal models have demonstrated that CoQ supplementation can enhance mitochondrial function and reduce neuroinflammation, thereby improving cognitive outcomes .

Diabetes and Metabolic Disorders

In diabetes research, CoQ6 supplementation has been shown to alleviate complications such as diabetic neuropathy and nephropathy. It appears to enhance mitochondrial health and reduce oxidative stress markers, which are critical in managing diabetes-related complications . The synergistic effect of CoQ6 with other antioxidants like alpha-lipoic acid further supports its therapeutic potential .

Case Studies and Research Findings

作用機序

Coenzyme Q6 exerts its effects by participating in the mitochondrial electron transport chain. It acts as an electron carrier, transferring electrons from complexes I and II to complex III. This process is essential for the production of adenosine triphosphate (ATP) through oxidative phosphorylation . The molecular targets involved include various enzymes and proteins within the mitochondrial membrane .

類似化合物との比較

Coenzyme Q6 is similar to other coenzyme Q compounds, such as coenzyme Q10 (ubiquinone-10). this compound has a shorter isoprenoid side chain compared to coenzyme Q10. This difference in structure affects its solubility and function within the mitochondrial membrane . Other similar compounds include coenzyme Q7, coenzyme Q8, and coenzyme Q9, which vary in the length of their isoprenoid side chains .

生物活性

Coenzyme Q6 (CoQ6), a vital lipid molecule, plays a significant role in cellular respiration and energy production across various organisms. Its primary function involves acting as an electron carrier within the mitochondrial respiratory chain, facilitating ATP synthesis. Beyond its role in energy metabolism, CoQ6 also exhibits antioxidant properties, contributing to cellular protection against oxidative stress. This article delves into the biological activity of CoQ6, supported by various studies and research findings.

Structure and Function

CoQ6 is part of the coenzyme Q family, which includes several homologs such as CoQ10. Structurally, it consists of a benzoquinone ring and a hydrophobic tail composed of isoprenoid units. This structure allows CoQ6 to participate in redox reactions, effectively transferring electrons between different complexes within the electron transport chain (ETC).

Biosynthesis and Regulation

The biosynthesis of CoQ6 occurs through a complex series of enzymatic reactions primarily located in the mitochondria. The process is tightly regulated by various proteins, including those involved in phosphorylation states that influence the activity of key enzymes like Coq7. Research indicates that the phosphorylation of Coq7 can significantly alter CoQ6 levels, impacting mitochondrial function and overall cellular health .

Table 1: Key Enzymes in CoQ6 Biosynthesis

| Enzyme | Function | Regulation |

|---|---|---|

| Coq7 | Catalytic and regulatory role in CoQ6 synthesis | Phosphorylation state influences activity |

| Ptc7 | Mitochondrial phosphatase that dephosphorylates Coq7 | Modulates CoQ6 levels and mitophagy |

| Coq9 | Membrane protein aiding in complex assembly | Interacts with Coq7 for biosynthesis |

Antioxidant Properties

CoQ6 serves as a potent antioxidant, scavenging free radicals and reducing oxidative damage within cells. A study demonstrated that yeast mutants deficient in CoQ6 synthesis exhibited increased oxidative stress markers, highlighting the protective role of this coenzyme . The antioxidant activity is crucial for maintaining cellular integrity, particularly under conditions of metabolic stress.

Impact on Lifespan and Healthspan

Research has shown that balanced levels of CoQ6 are essential for lifespan regulation in yeast models. In experiments where the phosphorylation state of Coq7 was manipulated, it was found that increased levels of CoQ6 led to enhanced oxidative stress resistance but reduced mitochondrial respiratory efficiency . This duality illustrates the complex relationship between energy metabolism and oxidative stress management.

Table 2: Effects of CoQ6 Manipulation on Yeast Lifespan

| Experimental Condition | Observed Effect on Lifespan | Mechanism |

|---|---|---|

| Overexpression of PTC7 | Increased lifespan | Enhanced mitophagy and reduced ROS production |

| Deletion of PTC7 | Shortened lifespan | Impaired mitophagy and increased oxidative stress |

| High levels of exogenous CoQ6 | No significant lifespan extension | Suggests endogenous regulation is critical |

特性

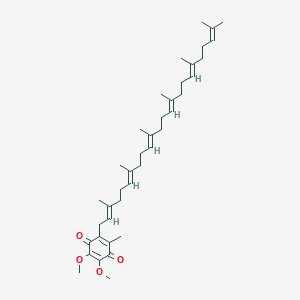

IUPAC Name |

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNFPEOUKFOTKY-LPHQIWJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318106 | |

| Record name | Coenzyme Q6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065-31-2 | |

| Record name | Coenzyme Q6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001065312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme Q6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coenzyme Q6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBIQUINONE 30 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9HU3BD5Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。